
16α-FDHT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
16α-FDHT, also known as 16β-[18 F]fluoro-5α-dihydrotestosterone, is a PET imaging agent used for the androgen receptor (AR) in prostate cancer . It has been clinically proven useful for detection and relative quantification of AR expression .
Synthesis Analysis
The synthesis of 16α-FDHT was originally reported by reacting its triflate precursor with n-[18 F]Bu 4 NF/n-Bu 4 NOH in THF at 55 °C . The overall yield of 16α-FDHT was 25-32% (decay corrected) in 70 minutes .Molecular Structure Analysis
The molecular structure of 16α-FDHT is similar to that of dihydrotestosterone, with the addition of a fluorine-18 label .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 16α-FDHT include fluorine-18 labeling, reduction, and deprotection .Physical And Chemical Properties Analysis
16α-FDHT is a radiopharmaceutical with a molar activity determined by using mass spectrometry was 63-148 GBq/µmol (1700-4000 Ci/mmol) .Scientific Research Applications
1. Imaging of Androgen Receptors in Prostate Cancer
16α-FDHT, specifically 16β-[18F]fluoro-5α-dihydrotestosterone (FDHT), has been evaluated for imaging androgen receptors in patients with prostate cancer using positron emission tomography (PET). Studies have documented the feasibility of PET imaging of prostate cancer with FDHT, suggesting that tumor uptake of FDHT is a receptor-mediated process. Positive PET studies with FDHT were associated with higher prostate-specific antigen (PSA) levels, indicating greater tumor burden (Dehdashti et al., 2005).
2. Radiopharmaceutical Optimization for Cancer Imaging
16α-FDHT, along with other fluorine-18-labeled steroid receptor tracers, is important for studying breast and prostate cancers. Optimization of the automated production of these ligands, including FDHT, as radiopharmaceuticals is essential for their clinical use in cancer imaging. The optimization process involves achieving high specific activity and reproducibility, which is crucial for research and clinical applications (Zhou et al., 2014).
3. Assessment of Androgen Receptor Expression in Prostate Cancer
Research has focused on the pharmacokinetic assessment of FDHT uptake in prostate tumors as measured by PET. This is aimed at developing a method to quantify changes in androgen receptor levels in prostate cancer patients undergoing therapy. The study explores the clinical potential of using FDHT PET to estimate androgen receptor concentration, which could serve as a surrogate measure of AR expression in metastatic prostate cancer (Beattie et al., 2010).
4. Radiation Dosimetry in Prostate Cancer Imaging
FDHT, specifically 16 beta-fluoro-5 alpha-dihydrotestosterone (FDHT), is used in PET radiopharmaceuticals for imaging prostate cancer. Studies have been conducted to derive estimates of normal-tissue absorbed doses for FDHT administered to patients with advanced prostate cancer. This research is pivotal in refining the use of FDHT in clinical settings, ensuring patient safety and effective diagnostic imaging (Zanzonico et al., 2004).
5. Evaluation in Combination Therapies for Breast Cancer
FDHT has been studied in combination with other treatments for breast cancer. For example, [18F]-FDHT PET was used to assess changes in androgen receptor availability during bicalutamide treatment in patients with metastatic breast cancer. This helps in evaluating the effectiveness of combination therapies in targeting androgen receptors in breast cancer treatment (Boers et al., 2020).
6. ER Imaging in Endometrial Carcinoma
FDHT, specifically 16α-[18F]fluoro-17β-oestradiol (FES), has been investigated for its correlation with estrogen receptors in endometrial carcinoma. This PET imaging study helps in non-invasive evaluation of estrogen receptor distribution and function, reflecting differentiation grade in endometrial carcinoma (Tsujikawa et al., 2010).
properties
CAS RN |
141663-89-0 |
|---|---|
Product Name |
16α-FDHT |
Molecular Formula |
C19H29FO2 |
Molecular Weight |
308.43 |
Purity |
>95% |
synonyms |
16α-Fluorodihydrotestosterone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)
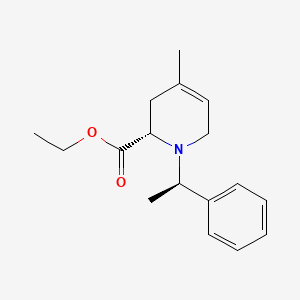
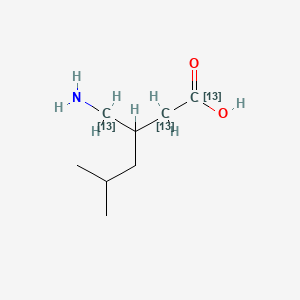
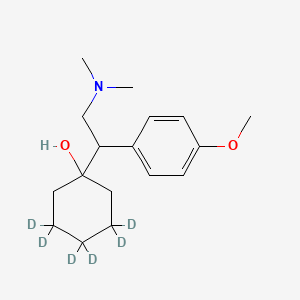
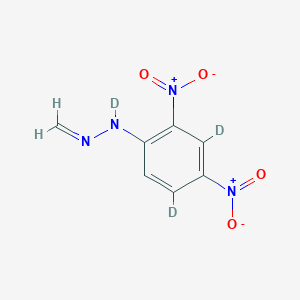

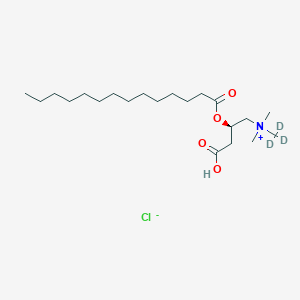
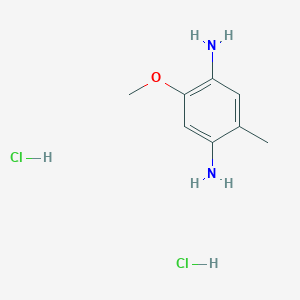
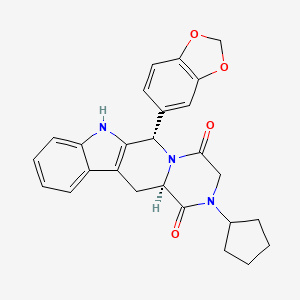
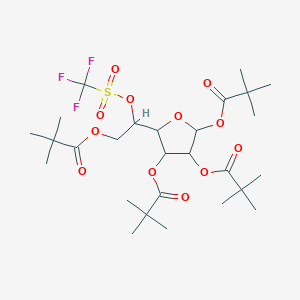
![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)